molecular formula C16H12ClN3OS2 B3000712 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 450340-56-4

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

Cat. No. B3000712
CAS RN: 450340-56-4
M. Wt: 361.86
InChI Key: CYKXGLKYFCTBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3OS2 and its molecular weight is 361.86. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

This compound has shown potential in antiviral therapy. Derivatives of thiadiazole, which share a similar structural motif, have been reported to possess antiviral activities, particularly against the tobacco mosaic virus . By extension, the compound may be explored for its efficacy against similar plant viruses, contributing to the protection of agriculturally significant crops.

Antimicrobial Activity

Compounds with a pyrazole nucleus, which is present in the given compound, are known to exhibit broad-spectrum antimicrobial activity . Research could focus on the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Agricultural Chemical Development

The structural similarity of the compound to pyraclostrobin, a fungicide used to control major plant pathogens, suggests its potential use in developing new agricultural chemicals . These could offer more sustainable pest management solutions with lower toxicity and environmental impact.

Anticancer Research

Pyrazole derivatives have been identified with selective anticancer potential . The compound could be investigated for its selectivity and efficacy against various cancer cell lines, contributing to the development of targeted cancer therapies.

Greenhouse Crop Protection

Considering the application of related compounds in greenhouse crop protection, such as the dissipation kinetics of pyraclostrobin in grafted cucumber plants , the compound could be studied for its effectiveness and safety in protecting greenhouse-grown crops from fungal diseases.

Synthesis of Sulfonamide Derivatives

The compound’s structure is conducive to the synthesis of sulfonamide derivatives, which have a wide range of biological activities, including antifungal and herbicidal properties . This could lead to the creation of novel compounds with diverse applications in medicine and agriculture.

Development of Anticonvulsant Drugs

Thiadiazole derivatives have been associated with anticonvulsant properties . The compound could be a candidate for the synthesis of new anticonvulsant drugs, potentially offering alternative treatments for seizure disorders.

Anti-inflammatory and Analgesic Research

Pyrazole derivatives are also known for their anti-inflammatory and analgesic effects . The compound could be explored for its potential in developing new anti-inflammatory and pain-relieving medications.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c17-10-3-1-4-11(7-10)20-15(12-8-22-9-13(12)19-20)18-16(21)14-5-2-6-23-14/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKXGLKYFCTBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.